N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide
Description
This compound features a pyrido[2,3-d]pyrimidin-4-one core fused with a fluorinated phenyl ring and a trifluoromethyl-substituted benzamide moiety. The pyridopyrimidinone scaffold is known for its role in kinase inhibition and DNA intercalation, while the trifluoromethyl group enhances metabolic stability and lipophilicity, critical for bioavailability . The fluorine atom at the phenyl ring’s 2-position may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F4N4O2/c1-12-28-19-15(6-4-10-27-19)21(32)30(12)13-8-9-17(23)18(11-13)29-20(31)14-5-2-3-7-16(14)22(24,25)26/h2-11H,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVELPSFLNWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidin core, followed by the introduction of the fluoro and trifluoromethyl groups. Key steps may include:
Formation of the pyrido[2,3-d]pyrimidin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification techniques: Utilizing methods like recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C21H14F4N4O
- Molecular Weight : 400.35 g/mol
- CAS Number : 921799-81-7
Structure
The compound features a pyrido[2,3-d]pyrimidine moiety, which is significant for its biological activity. The presence of trifluoromethyl and fluoro groups enhances its pharmacological properties.
Inhibition of Tropomyosin-related Kinases (Trk)
Tropomyosin-related kinases are receptor tyrosine kinases that play critical roles in various cellular processes, including cell survival and differentiation. Inhibitors of Trk have therapeutic potential in treating:
- Cancer : Trk inhibitors are being explored for their ability to impede tumor growth and metastasis. The compound has shown promise in preclinical studies targeting tumors that express neurotrophins, which activate Trk pathways .
- Pain Management : Given Trk's involvement in pain signaling pathways, compounds like N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide could serve as effective analgesics .
Anticancer Properties
Recent studies indicate that derivatives of pyridopyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis .
Case Studies
Potential in Other Therapeutic Areas
Beyond cancer and pain management, the compound may have applications in other areas due to its structural characteristics:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential for development as antimicrobial agents .
- Neuroprotective Effects : The compound's ability to modulate neurotrophic signaling may also position it as a candidate for neuroprotective therapies .
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridopyrimidinone Derivatives with Halogenated Benzamide Groups
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide | C22H15F4N4O2 | 467.38 | -CF3, -F, pyrido[2,3-d]pyrimidin-4-one | High lipophilicity, potential kinase inhibition |
| N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide (BA93282) | C21H14FIN4O2 | 500.26 | -I (iodine), -F, pyrido[2,3-d]pyrimidin-4-one | Bulkier halogen; may reduce solubility |
| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide | C33H25F3N6O4 | 642.59 | -F, chromen-4-one, pyrazolo[3,4-d]pyrimidin | Dual fluorination; chromenone enhances π-stacking |
Key Observations :
- Halogen Effects : Replacing iodine (BA93282) with trifluoromethyl reduces molecular weight by ~33 g/mol and improves solubility due to the smaller size and higher electronegativity of -CF3 .
- Core Heterocycle : Pyrido[2,3-d]pyrimidin-4-one (target compound) vs. pyrazolo[3,4-d]pyrimidin (): The former’s planar structure favors DNA intercalation, while the latter’s pyrazole ring may enhance kinase selectivity .
Piperazine-Functionalized Pyridopyrimidinones
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| 2-[3-fluoro-5-(trifluoromethyl)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | C20H16F4N4O | 420.37 | -CF3, -F, piperazine | Basic piperazine improves aqueous solubility |
| 2-[2-methoxy-3-(trifluoromethyl)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | C21H19F3N4O2 | 446.40 | -OCH3, -CF3, piperazine | Methoxy group increases steric bulk |
Key Observations :
- Solubility vs. Bioactivity : Piperazine-containing derivatives () exhibit higher solubility than the target compound but may suffer from reduced blood-brain barrier penetration due to increased polarity .
- Substituent Flexibility : The target compound’s benzamide group allows for modular substitution (e.g., -CF3, -I), whereas piperazine derivatives are constrained by their bicyclic structure .
Carboxamide Derivatives with Heteroaromatic Cores
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | C21H20ClNO4 | 385.84 | -Cl, isoindole-1,3-dione | Rigid isoindole core; potential protease inhibition |
| 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide | C20H16ClF3N5O3 | 486.82 | -CF3, benzoxazinone | Dual heterocycles; likely CNS activity |
Key Observations :
- Chlorine vs. Fluorine : Chlorine in increases molecular weight and may enhance hydrophobic interactions, whereas fluorine in the target compound optimizes electronic effects without significant steric penalty .
Biological Activity
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide is a complex compound belonging to the class of substituted benzamides. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure features multiple functional groups that may enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.3 g/mol. The presence of fluorine and trifluoromethyl groups is significant as they can influence the compound's pharmacokinetic properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17F3N4O |
| Molecular Weight | 453.3 g/mol |
| LogP (Partition Coefficient) | 4.449 |
| Polar Surface Area | 55.791 Ų |
| Solubility (LogSw) | -4.62 |
Antimicrobial Activity
A study on related thienopyrimidine compounds indicated that substituents at specific positions are essential for antimicrobial efficacy. The compounds were tested against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria . Although direct studies on this compound are lacking, its structural analogs suggest potential antimicrobial properties.
Antitumor Activity
Research has highlighted that pyrido[2,3-d]pyrimidines exhibit selective cytotoxicity against cancer cell lines such as A549 and NCI-H1975. The half-maximal inhibitory concentration (IC50) values for these compounds indicate their effectiveness in inhibiting cell proliferation . For instance, certain derivatives showed IC50 values as low as 15 nM against specific cancer cell lines.
Case Studies
- EGFR Inhibition : In a study evaluating various pyrido[2,3-d]pyrimidines, compounds similar to this compound were tested for their ability to inhibit EGFR mutations associated with non-small cell lung cancer (NSCLC). The results indicated that modifications in the structure could significantly enhance inhibitory potency .
- Antimicrobial Efficacy : A comparative analysis of thienopyrimidine derivatives revealed that those with specific amido or imino side chains exhibited strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . This suggests that similar modifications in this compound could yield promising antimicrobial agents.
Q & A
Q. Table 1: Key Reaction Conditions for Pyrido[2,3-d]pyrimidinone Synthesis
| Step | Reagents/Conditions | Yield (%) | Key Byproducts |
|---|---|---|---|
| Cyclization | POCl₃, DMF, 100°C, 8h | 68–75 | Chlorinated impurities |
| Amidation | 2-(Trifluoromethyl)benzoyl chloride, TEA, DCM | 82–88 | Unreacted aniline |
| Fluorination | Selectfluor®, MeCN, 60°C | 45–50 | Di-fluorinated isomers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
